molecular formula C20H27N3O5S2 B216510 N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

Cat. No. B216510
M. Wt: 453.6 g/mol
InChI Key: VKJRKGUFSHZYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide, commonly known as DASPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASPA is a sulfonylurea compound that has been synthesized through a multistep process and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of DASPA is not fully understood, but it is believed to act through various pathways. DASPA has been shown to inhibit the activity of sulfonylurea receptors in the pancreas, which leads to a decrease in insulin secretion. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. DASPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
DASPA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. DASPA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using DASPA in lab experiments are its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using DASPA in lab experiments include its complex synthesis process, potential toxicity, and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of DASPA. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to explore its potential as a treatment for various inflammatory and metabolic disorders. Additionally, there is a need for further studies on the toxicity of DASPA and its potential side effects. Overall, the study of DASPA has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of DASPA involves a multistep process that includes the reaction of aniline with chlorosulfonic acid, followed by the reaction of the resulting product with dipropylamine and 4-aminobenzenesulfonamide. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of DASPA is a complex process that requires significant expertise and attention to detail.

Scientific Research Applications

DASPA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. DASPA has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

Product Name

N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

Molecular Formula

C20H27N3O5S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-[4-[[4-(dipropylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H27N3O5S2/c1-4-14-23(15-5-2)30(27,28)20-12-8-18(9-13-20)22-29(25,26)19-10-6-17(7-11-19)21-16(3)24/h6-13,22H,4-5,14-15H2,1-3H3,(H,21,24)

InChI Key

VKJRKGUFSHZYGO-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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